amino}-L-alanine CAS No. 88282-42-2](/img/structure/B14386679.png)
3-{[(Benzyloxy)carbonyl](methyl)amino}-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(Benzyloxy)carbonylamino}-L-alanine is a compound with the molecular formula C12H15NO4. It is also known as N-[(Benzyloxy)carbonyl]-N-methyl-beta-alanine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of a methylamino group, which is further connected to the L-alanine backbone. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}-L-alanine typically involves the protection of the amino group of L-alanine using a benzyloxycarbonyl (Cbz) group. The general synthetic route can be summarized as follows:
Protection of L-alanine: The amino group of L-alanine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This forms the Cbz-protected L-alanine.
Methylation: The protected L-alanine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to form the final product, 3-{(Benzyloxy)carbonylamino}-L-alanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of L-alanine are reacted with benzyloxycarbonyl chloride in industrial reactors.
Methylation: The protected intermediate is then methylated using industrial-grade methyl iodide and bases in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{(Benzyloxy)carbonylamino}-L-alanine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using catalytic hydrogenation (H2 with a palladium catalyst) to remove the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: H2 with a palladium catalyst.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Removal of the benzyloxycarbonyl group to yield N-methyl-L-alanine.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
3-{(Benzyloxy)carbonylamino}-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{(Benzyloxy)carbonylamino}-L-alanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. Upon removal of the protecting group, the compound can participate in various biochemical pathways, interacting with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-alanine: Similar structure but lacks the methyl group.
N-Methyl-L-alanine: Similar structure but lacks the benzyloxycarbonyl group.
N-Boc-L-alanine: Uses a tert-butyloxycarbonyl (Boc) group instead of a benzyloxycarbonyl group.
Uniqueness
3-{(Benzyloxy)carbonylamino}-L-alanine is unique due to the presence of both the benzyloxycarbonyl and methyl groups, which provide specific steric and electronic properties. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry.
Eigenschaften
CAS-Nummer |
88282-42-2 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(7-10(13)11(15)16)12(17)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
WPGNFRXZRAMEIS-JTQLQIEISA-N |
Isomerische SMILES |
CN(C[C@@H](C(=O)O)N)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CN(CC(C(=O)O)N)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


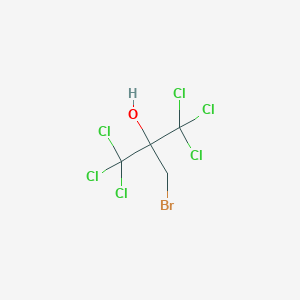
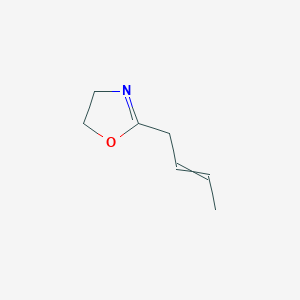
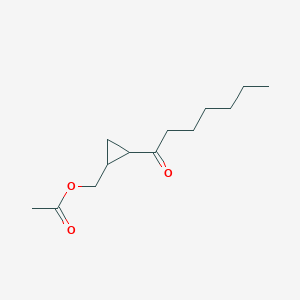
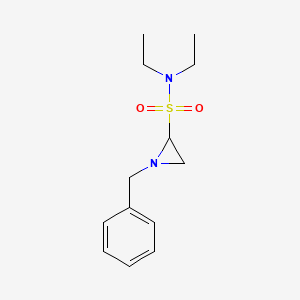
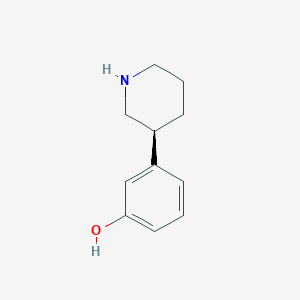
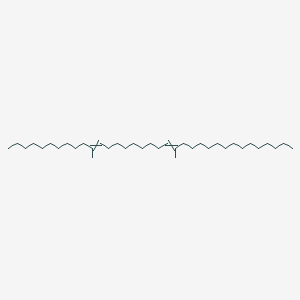
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
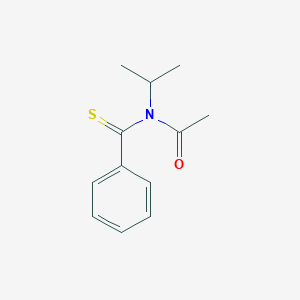
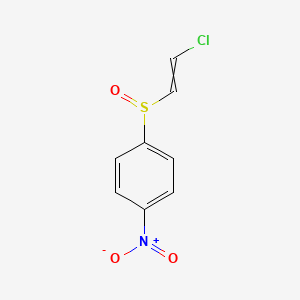

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
